molecular formula C19H14ClN3O4 B2468840 N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-45-9

N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2468840
CAS No.: 899948-45-9
M. Wt: 383.79
InChI Key: VDQDBPZDRBXGJB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 2-chlorophenyl group attached to the carboxamide nitrogen and a 3-nitrobenzyl substituent at the pyridine N1 position. The compound belongs to a class of molecules where the 2-oxo-1,2-dihydropyridine core serves as a versatile scaffold for structural diversification.

Synthetic routes for analogous compounds often involve condensation reactions between chloronicotinic acid derivatives and substituted anilines or benzylamines, as exemplified in studies of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-16-8-1-2-9-17(16)21-18(24)15-7-4-10-22(19(15)25)12-13-5-3-6-14(11-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDBPZDRBXGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the chlorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where a chlorophenyl boronic acid or halide is coupled with the dihydropyridine intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific biological target. Generally, dihydropyridine derivatives can interact with various molecular targets, such as ion channels, enzymes, or receptors, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Substituents : 3-bromo-2-methylphenyl vs. 2-chlorophenyl in the target compound.
  • Structural Features: The brominated analog exhibits near-planar geometry (dihedral angle between aromatic rings: 8.38°), stabilized by intramolecular hydrogen bonding and π-conjugation through the amide bridge.
  • Crystal Packing : Both compounds form centrosymmetric dimers via N–H⋯O hydrogen bonds. Halogen substitution (Br vs. Cl) minimally impacts overall packing but may alter bond lengths and van der Waals interactions .

(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d, )

  • Substituents : Dual nitro groups (4-nitrophenyl and 4-nitrostyryl) vs. single 3-nitrobenzyl in the target compound.
  • The target compound’s 3-nitrobenzyl group may favor specific π-π stacking interactions in biological targets .

BMS-777607 ()

  • Substituents: Ethoxy, 4-fluorophenyl, and 2-amino-3-chloropyridin-4-yloxy groups.
  • Biological Relevance : BMS-777607 is a Met kinase inhibitor, demonstrating that dihydropyridine carboxamides can achieve selectivity through strategic substitution. The target compound’s 3-nitrobenzyl group may confer distinct pharmacokinetic or target-binding profiles compared to BMS-777607’s fluorine-rich structure .

Biological Activity

N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN3_{3}O3_{3}
  • Molecular Weight : 345.75 g/mol

The presence of both the chlorophenyl and nitrobenzyl groups contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting phospholipase D (PLD), an enzyme involved in cancer cell signaling pathways. Inhibition of PLD leads to increased apoptosis in cancer cells and reduced invasiveness .
  • Antimicrobial Activity : Studies have reported that derivatives of dihydropyridine compounds possess antibacterial and antifungal properties, suggesting that this compound may also exhibit similar activities .
  • Calcium Channel Modulation : As a derivative of 1,4-dihydropyridine, it can interact with L-type calcium channels, potentially influencing cardiovascular functions .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
PLD InhibitionIC50_{50} = 20 nM
AntimicrobialActive against Gram-positive bacteria
Calcium Channel BlockadeModulation of calcium influx
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various dihydropyridine derivatives, this compound was found to significantly reduce cell viability in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(2-chlorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be validated?

  • Methodology : A multi-step synthesis is typical, starting with cyclization to form the dihydropyridine core. For example, analogous compounds are synthesized via refluxing precursors (e.g., chloronicotinic acid and substituted anilines) with catalysts like p-toluenesulfonic acid in aqueous pyridine . Purification involves recrystallization (e.g., methanol) or chromatography. Purity validation uses HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity.

Q. How can X-ray crystallography be utilized to resolve the tautomeric form of this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is critical. For related dihydropyridines, SXRD confirmed the keto-amine tautomer over hydroxy-pyridine forms, with planar conformations stabilized by π-conjugation and hydrogen bonding . SHELX software (e.g., SHELXL for refinement) analyzes bond lengths and angles to distinguish tautomers .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodology : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to determine EC50 values. For example, similar compounds showed EC50 ranges of 8.7–12.3 µM . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments and statistical analysis (e.g., ANOVA).

Advanced Research Questions

Q. How does this compound inhibit kinase activity, and what structural features drive selectivity?

  • Mechanistic Insight : The dihydropyridine core and nitro/chloro substituents may mimic ATP-binding motifs in kinases. For example, BMS-777607 (a structurally related MET inhibitor) binds to the kinase hinge region via hydrogen bonds with the carboxamide and halogen interactions . Molecular docking (using AutoDock Vina) and mutagenesis studies can identify critical residues (e.g., MET Tyr-1230).

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Data Analysis : Contradictions may arise from differential target expression (e.g., MET or EGFR levels). Validate target engagement via Western blotting (phosphorylation status) and correlate with cytotoxicity. For instance, MET-amplified cell lines (e.g., Hs746T) may show higher sensitivity. Use RNA-seq or CRISPR screens to identify resistance mechanisms .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodology : Improve solubility via prodrug approaches (e.g., esterification of the carboxamide) or nanoformulation. Assess metabolic stability using liver microsome assays. For oral efficacy, logP values <5 are ideal; adjust substituents (e.g., replacing nitro with methoxy) to balance lipophilicity .

Comparative and Mechanistic Studies

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

  • Case Study : Compare with analogs like BMS-777607 (3-chloro vs. 3-nitro substitution). Fluorine at the benzyl position enhances metabolic stability but may reduce potency. SAR tables can highlight trends:

SubstituentMET IC50 (nM)Solubility (µg/mL)
3-NO₂1510
3-Cl85
3-F2020

Q. What crystallographic evidence supports target engagement in enzyme complexes?

  • Structural Biology : Co-crystallize the compound with MET kinase (PDB: 3F82) to resolve binding modes. SHELXPRO processes diffraction data, while PHENIX refines models. Key interactions (e.g., hydrogen bonds with Glu-1127) confirm mechanism .

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